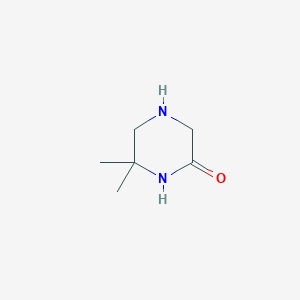
6,6-Dimethylpiperazin-2-one
Cat. No. B3154807
Key on ui cas rn:
78551-34-5
M. Wt: 128.17 g/mol
InChI Key: JQSRSLNOFGCYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09012453B2
Procedure details


A mixture of (2-tert-butoxycarbonylamino-2-methyl-propylamino)-acetic acid methyl ester (compound N, 26.5 g) in DCM (800 mL) was stirred at ambient temperature, TFA (180 mL) was added drop-wise. The mixture was stirred at 30-40° C. for 5 h before it was concentrated in vacuo. The residue was partitioned between dissolved toluene and water. The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo. The residual solid was dissolved in a mixture of ethanol (400 mL) and methanol (90 mL). K2CO3 (207 g) was added and the mixture was refluxed overnight. The mixture was cooled to room temperature. DCM (2500 mL) was added, and the mixture was stirred for 1 hour at ambient temperature. The solid was filtered off, and the filtrate was concentrated in vacuo to afford 6,6-dimethyl-piperazin-2-one (Compound I; 5.85 g) as a white solid sufficiently pure for the next step.
Name
(2-tert-butoxycarbonylamino-2-methyl-propylamino)-acetic acid methyl ester
Quantity
26.5 g
Type
reactant
Reaction Step One

Name
compound N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
COC(=O)[CH2:4][NH:5][CH2:6][C:7]([NH:10][C:11]([O:13]C(C)(C)C)=O)([CH3:9])[CH3:8].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:8][C:7]1([CH3:9])[NH:10][C:11](=[O:13])[CH2:4][NH:5][CH2:6]1
|
Inputs


Step One
|
Name
|
(2-tert-butoxycarbonylamino-2-methyl-propylamino)-acetic acid methyl ester
|
|
Quantity
|
26.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CNCC(C)(C)NC(=O)OC(C)(C)C)=O
|
|
Name
|
compound N
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CNCC(C)(C)NC(=O)OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 30-40° C. for 5 h before it
|
|
Duration
|
5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
between dissolved toluene and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual solid was dissolved in a mixture of ethanol (400 mL) and methanol (90 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
K2CO3 (207 g) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
DCM (2500 mL) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 1 hour at ambient temperature
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CNCC(N1)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.85 g | |
| YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

